Ethanesulfonic acid

Übersicht

Beschreibung

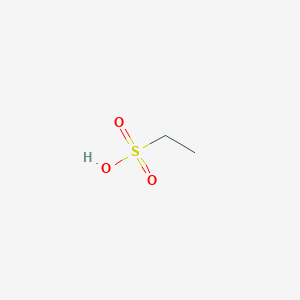

Ethansulfonsäure ist eine Sulfonsäure mit der chemischen Formel CH₃CH₂SO₃H. Es handelt sich um eine farblose Flüssigkeit, die sich sehr gut in Wasser löst. Die Verbindung ist bekannt für ihre starken sauren Eigenschaften und wird in verschiedenen industriellen und wissenschaftlichen Anwendungen eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Eine der klassischen Methoden zur Synthese von Ethansulfonsäure beinhaltet die Reaktion von Ethyliodid mit kristallisiertem Ammoniumsulfat in Wasser. Das Gemisch wird unter Rückfluss gekocht, bis es sich löst. Bleioxid wird dann zugegeben, und die Lösung wird gekocht, bis das gesamte Ammoniak entfernt wurde. Das Bleisalz der Ethansulfonsäure wird gebildet und abfiltriert. Schwefelwasserstoff wird in das Filtrat geleitet, um Bleisulfid zu entfernen, und die Lösung wird mit Bariumcarbonat neutralisiert. Das Endprodukt erhält man durch Einengen des Filtrats .

Eine andere Methode beinhaltet die Reaktion von Bis(2-hydroxyethyl)disulfid mit Wasserstoffperoxid in Gegenwart eines Katalysators. Die Reaktion wird bei einer kontrollierten Temperatur unter ständigem Rühren durchgeführt und führt zu einer hohen Ausbeute an Ethansulfonsäure .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Ethansulfonsäure oft durch Oxidation von Ethylmercaptan mit Wasserstoffperoxid hergestellt. Dieses Verfahren wird aufgrund seiner hohen Effizienz und Ausbeute bevorzugt. Die Reaktion wird typischerweise in einem Glasreaktor durchgeführt, der mit einem Rückflusskühler und einem internen Kühlsystem ausgestattet ist, um die gewünschte Temperatur zu halten .

Analyse Chemischer Reaktionen

Reaktionstypen

Ethansulfonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann zu Ethansulfonsäureethylester oxidiert werden.

Reduktion: Sie beteiligt sich an der elektrolytischen Reduktion von Perrhenatlösungen.

Substitution: Sie kann mit Triethoxymethan reagieren, um Ethansulfonsäureethylester zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid wird üblicherweise als Oxidationsmittel verwendet.

Reduktion: Die elektrolytische Reduktion wird unter Verwendung eines geeigneten Elektrolyten durchgeführt.

Substitution: Triethoxymethan wird als Reagenz in Substitutionsreaktionen verwendet.

Hauptprodukte

Ethansulfonsäureethylester: Wird durch Oxidations- und Substitutionsreaktionen gebildet.

Reduktionsprodukte von Perrhenaten: Werden durch elektrolytische Reduktion gebildet.

Wissenschaftliche Forschungsanwendungen

Ethansulfonsäure wird aufgrund ihrer einzigartigen Eigenschaften in der wissenschaftlichen Forschung häufig eingesetzt. Einige ihrer Anwendungen umfassen:

Chemie: Wird als Katalysator für Alkylierungs- und Polymerisationsreaktionen verwendet.

Biologie: Wird zur Herstellung von Puffern für die biologische Forschung verwendet.

Medizin: Wird als pharmazeutisches Zwischenprodukt bei der Synthese verschiedener Medikamente verwendet.

Wirkmechanismus

Ethansulfonsäure übt ihre Wirkung durch ihre starken sauren Eigenschaften aus. Sie kann Protonen an verschiedene Substrate spenden und so eine Vielzahl von chemischen Reaktionen ermöglichen. Die molekularen Zielstrukturen der Verbindung umfassen Enzyme und andere Proteine, die empfindlich auf pH-Veränderungen reagieren. Die an ihrem Wirkmechanismus beteiligten Pfade hängen hauptsächlich mit ihrer Fähigkeit zusammen, den Protonierungszustand von Molekülen zu verändern und so ihre Reaktivität und Stabilität zu beeinflussen .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Delivery Systems

Ethanesulfonic acid is utilized in liposomal drug delivery systems due to its biocompatibility and ability to enhance the stability and efficacy of pharmaceutical agents. Liposomes made from phospholipids and cholesterol can encapsulate hydrophilic and hydrophobic drugs, protecting them from degradation and improving pharmacokinetics. Research indicates that liposomal formulations containing ESA have shown significant improvements in drug delivery for cancer treatments and antifungal therapies .

Case Study: Enhanced Antibacterial Properties

A study synthesized a Schiff base from 3,4-dimethoxybenzaldehyde and 2-aminothis compound, forming silver nanoparticles that exhibited enhanced antibacterial activity against E. coli and S. aureus compared to their parent compounds. This demonstrates the potential of this compound derivatives in developing effective antimicrobial agents .

Electronic Manufacturing

Circuit Board Production

this compound plays a crucial role in the electronics industry, particularly in the manufacturing of electronic circuit boards. It is employed for cleaning circuit boards during the initial phases of production, effectively removing impurities that can enhance battery life and overall device performance. The compound is integral to the production of various types of circuit boards, including single-sided, double-sided, rigid, flexible, and multilayer boards .

Impact on Electronics Market

The increasing trend towards automation and miniaturization in electronics has boosted the demand for high-quality circuit boards. The global electronics market was valued at over USD 95 billion in 2017, with this compound contributing significantly to advancements in this sector .

Chemical Synthesis

Catalytic Applications

this compound serves as a catalyst in various chemical reactions, including alkylation and polymerization processes. It is also involved in synthesizing other compounds such as this compound ethyl ester through reactions with triethoxymethane . Its role as a precursor or synthetic intermediate makes it essential for producing plastics, pesticides, pharmaceuticals, and dyes.

Other Notable Applications

- Disinfectants and Antiseptics : ESA is used in formulating disinfectants due to its ability to disrupt bacterial cell membranes .

- Thermosetting Resins : It contributes to the production of thermosetting resins which are crucial for various industrial applications .

- Paint Strippers and Road Surfacing : The compound is also utilized in paint strippers and road surfacing materials due to its solvent properties .

Wirkmechanismus

Ethanesulfonic acid exerts its effects through its strong acidic properties. It can donate protons to various substrates, facilitating a wide range of chemical reactions. The compound’s molecular targets include enzymes and other proteins that are sensitive to changes in pH. The pathways involved in its mechanism of action are primarily related to its ability to alter the protonation state of molecules, thereby affecting their reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Ethansulfonsäure ähnelt anderen Sulfonsäuren wie Methansulfonsäure und Propansulfonsäure. Sie ist jedoch in ihren spezifischen Anwendungen und Eigenschaften einzigartig:

Methansulfonsäure: Hat eine kürzere Kohlenstoffkette und wird hauptsächlich als Katalysator in der organischen Synthese verwendet.

Propansulfonsäure: Hat eine längere Kohlenstoffkette und wird in ähnlichen Anwendungen verwendet, jedoch mit unterschiedlichen Reaktivitätsspektren.

Liste ähnlicher Verbindungen

- Methansulfonsäure

- Propansulfonsäure

- Benzolsulfonsäure

- p-Toluolsulfonsäure

- 2-Morpholinoethansulfonsäure (MES)

Biologische Aktivität

Ethanesulfonic acid, also known as HEPES (N-2-hydroxyethylpiperazine-N'-2-ethanesulfonic acid), is a widely used buffering agent in biological and biochemical research. Its biological activity extends beyond mere pH stabilization, influencing various physiological processes and cellular behaviors. This article provides an overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

This compound is classified as an organosulfonic acid, characterized by its ability to maintain pH levels in biological systems. It is particularly effective in buffering solutions within the physiological pH range (approximately 7.2 to 7.6), making it invaluable in cell culture and biochemical assays.

Mechanism of Action:

- Buffering Capacity: HEPES stabilizes pH by absorbing excess hydrogen ions, thus maintaining optimal conditions for enzymatic reactions.

- Cellular Effects: Research indicates that HEPES can stimulate various cellular processes, including:

Inhibition of Metal Uptake

A study demonstrated that this compound significantly reduces the binding and accumulation of heavy metals (Cu, Pb, Cd) in marine algae. This effect is attributed to HEPES' ability to form stable complexes with these metals, thereby altering their bioavailability:

| Metal | Binding Rate Reduction (%) | Algal Species |

|---|---|---|

| Cu | 30 | Porphyra spp. |

| Pb | 25 | Enteromorpha spp. |

| Cd | 20 | Enteromorpha spp. |

This interference suggests that HEPES can modulate metal uptake mechanisms in marine organisms, potentially impacting ecological interactions .

Neuroprotective Properties

This compound has been investigated for its neuroprotective effects in ischemic conditions. For instance, carbenoxolone (a compound related to this compound) demonstrated significant reductions in neuronal damage following ischemic injury in animal models. This suggests that compounds like HEPES may have therapeutic potential in neurodegenerative disorders by modulating intracellular glucocorticoid levels through inhibition of specific enzymes .

Case Studies

- Marine Algae Study:

- Neuroprotection Research:

Eigenschaften

IUPAC Name |

ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O3S/c1-2-6(3,4)5/h2H2,1H3,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIVGXIOQKPBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060487 | |

| Record name | Ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14157 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

594-45-6 | |

| Record name | Ethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03635 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599310E3U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.